2-[[2-(3,4-Dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid
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Overview
Description
- PD-307243 is a compound that acts as a hERG channel activator . The hERG (human ether-a-go-go-related gene) channel plays a crucial role in cardiac repolarization by regulating potassium ion flow.
- It is primarily studied in the context of arrhythmias , which are abnormal heart rhythms.
- Chemical Structure: PD-307243 has the following properties:
- Molecular Formula:
C20H15Cl2N3O2
- CAS Number: 313533-41-4 .
- Molecular Formula:
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for PD-307243 are not widely documented. Further research would be needed to uncover these details.
Chemical Reactions Analysis
- PD-307243 likely undergoes various chemical reactions. without explicit information, we can’t provide precise details.
- Common reactions could involve oxidation, reduction, or substitution.
- Reagents and conditions would depend on the specific reaction.
- Major products formed from these reactions remain unspecified.
Scientific Research Applications
- PD-307243 finds applications in several scientific fields:
Medicine: Investigating its potential as an anti-arrhythmic agent.
Biology: Studying its effects on hERG channels and cardiac function.
Chemistry: Exploring its reactivity and interactions.
Industry: Assessing its suitability for drug development.
Mechanism of Action
- PD-307243’s mechanism involves activating hERG channels.
- It likely affects cardiac repolarization by modulating potassium currents.
- Molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- PD-307243’s uniqueness lies in its specific hERG channel activation.
- Similar compounds might include other hERG modulators or potassium channel regulators, but further research is necessary.
Remember that PD-307243 is primarily a research tool, and its clinical applications are still under investigation. For more detailed information, consult scientific literature and ongoing studies
Biological Activity
The compound 2-[[2-(3,4-Dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid (CID 54440733) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a pyridine ring and a dichlorophenyl moiety. Its molecular formula is C20H15Cl2N3O2, with a molecular weight of 396.25 g/mol. The presence of the dichlorophenyl group suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Research indicates that this compound may act as an inhibitor of specific biological pathways, particularly those involved in cancer cell proliferation and survival. The pyridine-3-carboxylic acid component is known for its ability to modulate enzyme activities and receptor interactions.
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
Activity | Description |
---|---|
Anticancer | Exhibits cytotoxic effects on various cancer cell lines through apoptosis induction. |
Antimicrobial | Demonstrates inhibitory effects against certain bacterial strains. |
Neuroprotective | Potential to protect neuronal cells from oxidative stress and apoptosis. |
Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent against breast cancer .
- Antimicrobial Properties : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, suggesting moderate antibacterial activity .
- Neuroprotective Effects : Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell survival rates compared to untreated controls .
Research Findings
Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation rates .
- Apoptosis Induction : Mechanistic studies have shown that it activates caspase pathways, promoting programmed cell death in malignant cells .
- Inhibition of Key Enzymes : It has been identified as an inhibitor of specific kinases involved in cancer signaling pathways, which may contribute to its anticancer effects .
Properties
Molecular Formula |
C20H15Cl2N3O2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27) |
InChI Key |
WNXIPCSWXVTKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=CC(=C(C=C3)Cl)Cl)C=C(C=C2)NC4=C(C=CC=N4)C(=O)O |
Origin of Product |
United States |
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